Boc-N-Me-Glu(Obzl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

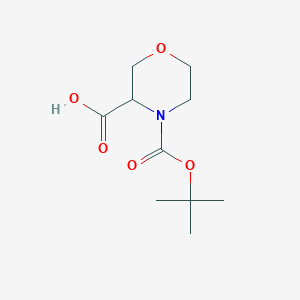

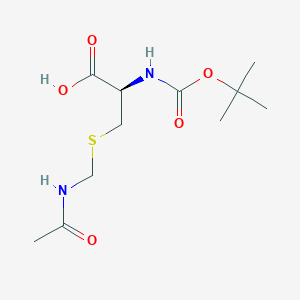

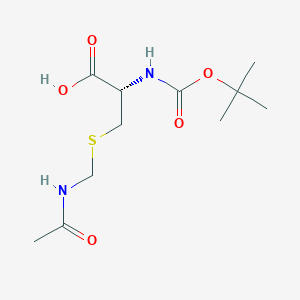

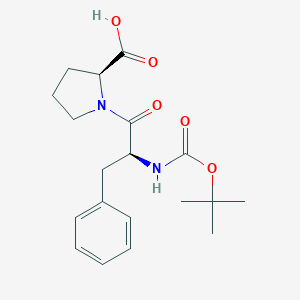

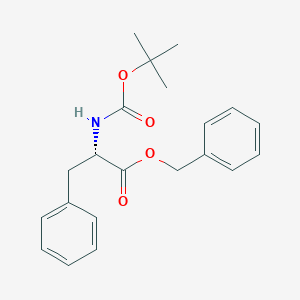

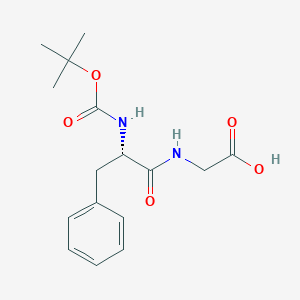

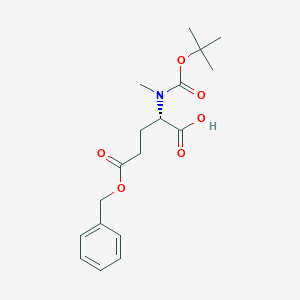

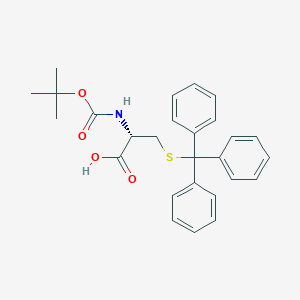

Boc-N-Me-Glu(Obzl)-OH, also known as Boc-N-methyl-L-glutamic acid gamma-benzyl ester, is a chemical compound with the molecular formula C18H25NO6 . It has a molecular weight of 351.4 g/mol . The IUPAC name for this compound is (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid .

Molecular Structure Analysis

The molecular structure of Boc-N-Me-Glu(Obzl)-OH can be represented by the following SMILES notation: CC©©OC(=O)N©C@@HOCC1=CC=CC=C1)C(=O)O . This notation provides a way to represent the structure of the compound in a textual format.

Physical And Chemical Properties Analysis

Boc-N-Me-Glu(Obzl)-OH has a density of 1.2±0.1 g/cm^3 . It has a boiling point of 501.0±50.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 81.1±3.0 kJ/mol . The flash point is 256.8±30.1 °C . The index of refraction is 1.525 . The molar refractivity is 90.9±0.3 cm^3 . The compound has 7 H bond acceptors and 1 H bond donor . It has 10 freely rotating bonds . The polar surface area is 93 Å^2 . The polarizability is 36.0±0.5 10^-24 cm^3 . The surface tension is 45.7±3.0 dyne/cm . The molar volume is 296.6±3.0 cm^3 .

Applications De Recherche Scientifique

Peptide Synthesis and Modification

The compound Boc-N-Me-Glu(Obzl)-OH is used in peptide synthesis, demonstrating the utility of protecting groups in facilitating the assembly of complex peptide chains. For instance, the synthesis of oligophosphoseryl sequences from bovine caseins, involving the stepwise lengthening of peptide chains, utilizes derivatives similar to Boc-N-Me-Glu(Obzl)-OH for high yields in peptide assembly. This process highlights the role of such compounds in overcoming challenges associated with phosphorylation and the synthesis of phosphopeptides (Paquet & Johns, 1990).

Moreover, the use of Boc-N-Me-Glu(Obzl)-OH derivatives in the synthesis of membrane materials with chiral recognition sites underscores its significance in creating molecularly imprinted polymeric membranes. These membranes exhibit selective adsorption properties, showcasing the compound's role in enantioselective separations and its potential for applications in chiral drug synthesis and purification (Yoshikawa, Ooi, & Izumi, 2001).

Enhancing Peptide Synthesis Efficiency

The efficiency of peptide synthesis methods, such as the polymeric reagent method, is significantly improved by utilizing Boc-N-Me-Glu(Obzl)-OH derivatives. This improvement is evident in the synthesis of the C-terminal half of thymosin alpha 1, where such compounds facilitate the coupling of peptide segments, leading to high yields and purity of the desired peptide product (Mokotoff & Patchornik, 1983).

Additionally, the synthesis of γ-benzyltert-butoxycarbonyl-L-alanyl-D-glutamate and its derivatives demonstrates the compound's versatility in peptide chemistry. By enabling the efficient coupling of amino acid derivatives, Boc-N-Me-Glu(Obzl)-OH derivatives contribute to the synthesis of peptides with specific structural features, highlighting their importance in the development of novel peptide-based therapeutics (Zemlyakov, 2005).

Propriétés

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJPFSNBCOTZHN-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426675 |

Source

|

| Record name | Boc-N-Me-Glu(Obzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-Me-Glu(Obzl)-OH | |

CAS RN |

200615-91-4 |

Source

|

| Record name | Boc-N-Me-Glu(Obzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)